molecular formula C6H7NO3S B1597986 3-methylpyridine-2-sulfonic Acid CAS No. 223480-78-2

3-methylpyridine-2-sulfonic Acid

Cat. No. B1597986
M. Wt: 173.19 g/mol
InChI Key: PQDKQNSTGLBIAT-UHFFFAOYSA-N
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Description

3-Methylpyridine-2-sulfonic acid, also known as 3MPS, is a chemical compound that has gained immense attention from scientists and researchers due to its diverse range of properties and applications. It is a white to yellow powder or crystals . The IUPAC name for this compound is 3-methylpyridine-2-sulfonic acid hydrate . The InChI code is 1S/C6H7NO3S.H2O/c1-5-3-2-4-7-6 (5)11 (8,9)10;/h2-4H,1H3, (H,8,9,10);1H2 .


Synthesis Analysis

The synthesis of 3-methylpyridine-2-sulfonic acid can be achieved by the sulfonation of the corresponding pyridines . Another method involves the diazotation of 3-aminopyridines, followed by substitution of the diazo group with a sulfonyl group . In this case, intermediate pyridine-3-sulfonyl chlorides are formed, which are then hydrolyzed to sulfonic acids .


Molecular Structure Analysis

The molecular weight of 3-methylpyridine-2-sulfonic acid is 191.21 . The InChI key is RSQIMDKJHKOOQW-UHFFFAOYSA-N .


Chemical Reactions Analysis

The reaction of pyridine and substituted pyridines with N2O5 in an organic solvent gives the N-nitropyridinium ion. When this is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained . From 3-nitropyridine, 5-nitropyridine-2-sulfonic acid is formed in a two-step reaction .


Physical And Chemical Properties Analysis

3-Methylpyridine-2-sulfonic acid is a white to yellow powder or crystals . It has a molecular weight of 191.21 .

Scientific Research Applications

Coordination Polymers and Supramolecules

3-Methylpyridine-2-sulfonic acid (3mpSO3H) plays a crucial role in the synthesis of coordination polymers and hydrogen-bonded supramolecules. Notably, its reaction with copper (II) and zinc (II) in water leads to the formation of one-dimensional infinite coordination polymers, such as [Cu(3-mpSO3)2]n and [Zn(4mpSO3)2]n. These structures have applications in materials science, particularly in the development of new materials with unique properties like conductivity, magnetism, and luminescence (Lobana et al., 2004).

Ligands in Medicinal Chemistry

Derivatives of 3-Methylpyridine-2-sulfonic acid have been identified as ligands for the BAZ2B bromodomain, a significant target in medicinal chemistry. The identification and expansion of these ligands have been achieved through automatic docking and in silico approaches, showing potential for drug discovery and development (Marchand et al., 2016).

Application in Catalysis

The use of 3-Methylpyridine-2-sulfonic acid and its derivatives in catalysis has been explored. For instance, the design of ionic liquids like 3-methyl-1-sulfonic acid imidazolium nitrate has shown efficacy in the nitration of aromatic compounds, highlighting its potential in synthetic chemistry (Zolfigol et al., 2012).

Insulinomimetic Activity

Studies have shown that zinc(II) complexes with 3-methylpyridine-2-sulfonic acid derivatives exhibit insulinomimetic activities. This discovery is significant for diabetes research and potential therapeutic applications (Yoshikawa et al., 2007).

Synthesis of Novel Compounds

3-Methylpyridine-2-sulfonic acid plays a role in the synthesis of novel compounds. For example, it has been used in the preparation of 2H-indazolo[2,1-b]phthalazine-1,6,11(13H)-trione derivatives, showcasing its versatility in organic synthesis (Tayebee et al., 2015).

Safety And Hazards

The safety information for 3-methylpyridine-2-sulfonic acid indicates that it has the GHS07 pictogram. The signal word is “Warning” and the hazard statements are H302, H315, H319, H335 . The precautionary statement is P261 .

Future Directions

There is significant interest in the synthesis of heterocycle-incorporated azo dye derivatives as potential scaffolds in the pharmaceutical sector . The pharmaceutical or drug industries need a simplistic synthesis approach that can afford a wide range of azo dye derivatives . The incorporation of the heterocyclic moiety into the azo dye scaffold has improved the bioactive properties of the target derivatives .

properties

IUPAC Name

3-methylpyridine-2-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO3S/c1-5-3-2-4-7-6(5)11(8,9)10/h2-4H,1H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQDKQNSTGLBIAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70376446
Record name 3-methylpyridine-2-sulfonic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70376446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methylpyridine-2-sulfonic Acid

CAS RN

223480-78-2
Record name 3-methylpyridine-2-sulfonic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70376446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
TS Lobana, I Kinoshita, K Kimura… - European Journal of …, 2004 - Wiley Online Library
… generated 3-methylpyridine-2-sulfonic acid, which subsequently formed an infinite one-dimensional polymer, [Cu(3-mpSO 3 ) 2 ] n . A direct reaction of 3-methylpyridine-2-sulfonic acid (…
Y Yoshikawa, M Morishita, M Nishide… - Bulletin of the …, 2007 - journal.csj.jp
… For zinc(II) complexes with 3mpySO3, an aqueous solution of 3-methylpyridine-2-sulfonic acid and ZnSO4Á7H2O were mixed in 2:1 mole ratio and LiOHÁH2O was added to the …
Number of citations: 2 www.journal.csj.jp
B Oelkers - European Journal of Inorganic Chemistry, 2014 - Wiley Online Library
… of typical chelating sulfonate bonds towards these metal centres; for example, these bonds are 210.3 pm in [Co(3-mpSO 3 ) 2 (H 2 O) 2 ] (3-mpSO 3 H = 3-methylpyridine-2-sulfonic acid)…

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